
(Z)-2-cyano-N-(furan-2-ylmethyl)-2-((E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylene)thiazolidin-2-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-cyano-N-(furan-2-ylmethyl)-2-((E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylene)thiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C23H16N4O3S and its molecular weight is 428.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- A study by Horishny, Arshad, and Matiychuk (2021) focused on the synthesis of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, including the compound . They found potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines, suggesting its potential as an anticancer agent (Horishny, Arshad, & Matiychuk, 2021).
Antifibrotic and Anticancer Properties
- Kaminskyy et al. (2016) described the synthesis and the antifibrotic and anticancer activity of amino(imino)thiazolidinone derivatives. The study identified several compounds with significant antifibrotic activity and confirmed their potential using the xCelligence system (Kaminskyy et al., 2016).
Antimicrobial Activity
- Sodha et al. (2003) reported on the microwave-assisted synthesis of new Thiazolidinones, including derivatives of the compound . These compounds were characterized and screened for antibacterial and antifungal activities, showing potential in antimicrobial applications (Sodha et al., 2003).
Heterocyclic Chemistry and Photophysical Properties
- Jachak et al. (2021) synthesized novel d-π-A type chromophores, including derivatives of the compound . They explored the effect of structural manipulations on photophysical properties, providing insights into the compound's potential in materials science and OLED applications (Jachak et al., 2021).
Crystal Structures and Molecular Properties
- Galushchinskiy, Slepukhin, and Obydennov (2017) described the crystal structures of (oxothiazolidin-2-ylidene)acetamides, related to the compound . This research contributes to the understanding of the compound's molecular properties (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Synthesis of Heterocycles
- Bondock, Rabie, Etman, and Fadda (2008) utilized a related compound as a key intermediate in the synthesis of new heterocycles, further showing the versatility of this compound in chemical synthesis (Bondock, Rabie, Etman, & Fadda, 2008).
Agricultural Bioactivity
- Zheng and Su (2005) designed new polysubstituted pyridine derivatives related to the compound for potential use in agriculture, indicating its potential agricultural bioactivity (Zheng & Su, 2005).
Eigenschaften
IUPAC Name |
(2Z)-2-cyano-N-(furan-2-ylmethyl)-2-[(5E)-4-oxo-3-phenyl-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-2-ylidene]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3S/c24-14-19(21(28)26-15-18-7-4-12-30-18)23-27(17-5-2-1-3-6-17)22(29)20(31-23)13-16-8-10-25-11-9-16/h1-13H,15H2,(H,26,28)/b20-13+,23-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDLJYSKNNGRLT-CWNTWMSNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=C(C#N)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)/C(=C\C3=CC=NC=C3)/S/C2=C(/C#N)\C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride](/img/structure/B2486275.png)
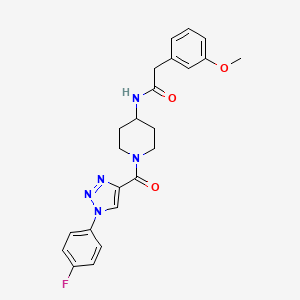
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2486282.png)
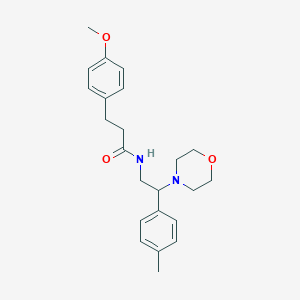

![3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2486285.png)
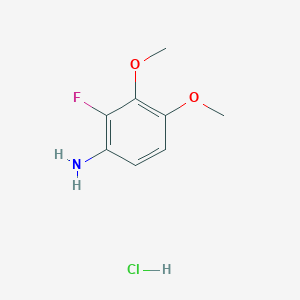
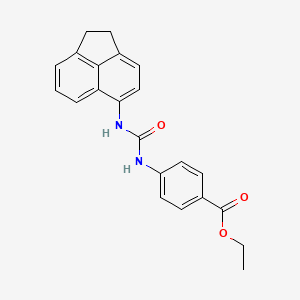
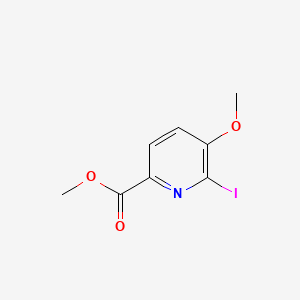
![3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2486290.png)
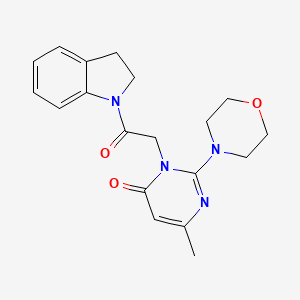
![2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2486293.png)

![2-Chloro-N-(3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetamide](/img/structure/B2486296.png)
